REACTION_CXSMILES
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C(O[C:9]1[CH:23]=[CH:22][CH:21]=[CH:20][C:10]=1[O:11][CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)C1C=CC=CC=1.CC[OH:26]>[Pd]>[N:14]1([CH2:13][CH2:12][O:11][C:10]2[CH:20]=[CH:21][C:22]([OH:26])=[CH:23][CH:9]=2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1
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Name
|
|
Quantity
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4.77 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(OCCN2CCOCC2)C=CC=C1
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Name
|
|
Quantity
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35 mL
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
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reactant
|
Smiles
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CCO
|
Name
|
|
Quantity
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250 mg
|
Type
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catalyst
|
Smiles
|
[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred for 17 h at r.t
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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The mixture was filtered through celite
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |